4-Amino-2-anilino-3-morpholinoquinoline
Description
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-2-N-phenylquinoline-2,4-diamine |
InChI |
InChI=1S/C19H20N4O/c20-17-15-8-4-5-9-16(15)22-19(21-14-6-2-1-3-7-14)18(17)23-10-12-24-13-11-23/h1-9H,10-13H2,(H3,20,21,22) |
InChI Key |
SPVJHCJVJIRPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2NC4=CC=CC=C4)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, applications, and key findings for 4-Amino-2-anilino-3-morpholinoquinoline and related compounds:
Physicochemical Properties
- Solubility: Morpholino-containing compounds (e.g., 3-Morpholinone derivatives) show higher aqueous solubility compared to halogenated analogs like 4-Amino-3-bromoquinoline .
- Thermal Stability: Brominated quinolines (e.g., 4-Amino-3-bromoquinoline) exhibit higher melting points (>200°C) due to halogen-mediated intermolecular forces .
Crystallography and Conformational Flexibility
- The difluoromethyl-substituted 4-anilinoquinoline in exhibits a 126.08° dihedral angle between aromatic rings, enabling adaptive binding .
- Quinazolinone derivatives (e.g., 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) stabilize via intramolecular hydrogen bonds, a feature likely shared by morpholino-containing quinolines .
Preparation Methods
Synthesis of 3-Morpholinoquinoline Core
The Gould-Jacobs cyclization offers a robust route to construct the quinoline scaffold. Reacting 3-morpholinoaniline with ethyl acetoacetate under acidic conditions (polyphosphoric acid, 120°C, 6 h) yields 3-morpholino-4-hydroxyquinoline (75% yield). Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 4 h converts the hydroxyl group to a chloro substituent, producing 4-chloro-3-morpholinoquinoline .
Dichlorination at Position 2
Directing the second chlorination to position 2 requires careful optimization. Employing N-chlorosuccinimide (NCS) in the presence of FeCl₃ (1.2 equiv, DMF, 80°C, 12 h) selectively introduces chlorine at position 2, yielding 2,4-dichloro-3-morpholinoquinoline (68% yield).
Amination at Position 4
Substituting the 4-chloro group with ammonia is achieved via microwave-assisted amination. Heating 2,4-dichloro-3-morpholinoquinoline with NH₄OH (28% aq.) and CuI (10 mol%) at 150°C for 2 h under microwaves affords 4-amino-2-chloro-3-morpholinoquinoline (82% yield).
Anilino Substitution at Position 2
The final substitution involves reacting 4-amino-2-chloro-3-morpholinoquinoline with aniline in DMSO at 130°C for 24 h, catalyzed by Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%). This Buchwald-Hartwig coupling installs the anilino group, yielding the target compound (65% yield).
Table 1: Key Reaction Conditions for Method A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Synthesis | Ethyl acetoacetate, PPA, 120°C, 6 h | 75 |
| 4-Chlorination | POCl₃, 110°C, 4 h | 89 |
| 2-Chlorination | NCS, FeCl₃, DMF, 80°C, 12 h | 68 |
| 4-Amination | NH₄OH, CuI, MW, 150°C, 2 h | 82 |
| 2-Anilination | Aniline, Pd(OAc)₂, Xantphos, DMSO, 130°C, 24 h | 65 |
Method B: Direct Cyclization with Pre-Substituted Anilines
Skraup Modification for Morpholino Incorporation
A modified Skraup synthesis using 3-morpholinoaniline and glycerol in concentrated H₂SO₄ at 180°C for 8 h generates 3-morpholinoquinoline directly. However, this method suffers from low regiocontrol (<50% yield).
Sequential Functionalization
Post-cyclization, chlorination with POCl₃ (reflux, 6 h) introduces chlorine at positions 2 and 4. Subsequent amination and anilination follow Method A, yielding the target compound with comparable efficiency.
Method C: Metal-Catalyzed C-H Functionalization
Palladium-Mediated Amination
Rhodium(III)-catalyzed C-H activation offers a step-economical route. Treating 3-morpholinoquinoline with 2-iodoaniline and [Cp*RhCl₂]₂ (5 mol%) in DCE at 100°C for 12 h installs the anilino group at position 2 (58% yield). Subsequent amination at position 4 via Ullmann coupling completes the synthesis.
Challenges in Regioselectivity
While promising, C-H functionalization struggles with competing reactivity at positions 1 and 8, necessitating directing groups or tailored ligands for improved selectivity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield (%) | 28 | 22 | 34 |
| Regioselectivity | High | Moderate | Low |
| Scalability | Excellent | Moderate | Poor |
Method A provides the highest reliability for gram-scale synthesis, whereas Method C remains exploratory but offers future potential with catalyst optimization.
Optimization and Scale-Up Considerations
-
Solvent Effects : Replacing DMSO with toluene in anilination reduces side reactions, improving yield to 73%.
-
Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with DavePhos ligand maintains efficiency while lowering costs.
-
Green Chemistry : Microwave-assisted steps cut reaction times by 60% and energy use by 40% .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Friedländer reaction | H₂SO₄ | 70–85 | Reflux, 24h |
| Chromium-catalyzed | Cr catalyst | 82–90 | 80°C, 12h |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Critical characterization tools include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline core) and morpholino/anilino group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O: 320.1764; observed: 320.1761) .
- HPLC-Purity Analysis : Ensures >95% purity using C18 columns (MeCN/H₂O gradient) .
Basic: How is the compound screened for preliminary biological activity?
Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via minimum inhibitory concentration (MIC) . Reported MIC: 12.5 µg/mL .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values range from 5.2–18.7 µM , depending on substituents .
Q. Table 2: Biological Activity Profile
| Activity | Assay Type | IC₅₀/MIC |
|---|---|---|
| Antimicrobial | MIC (E. coli) | 12.5 µg/mL |
| Anticancer | MTT (HeLa) | 5.2 µM |
Advanced: How can reaction conditions be optimized to improve regioselectivity in quinoline synthesis?
Answer:
- Catalyst Tuning : Chromium catalysts with electron-donating ligands enhance 3-aminoquinoline selectivity (>90%) by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and reduce side products compared to ethers .
- Temperature Control : Lower temperatures (60°C) favor kinetic control, while higher temps (100°C) promote thermodynamic products .
Advanced: How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Answer:
- Reproducibility Checks : Verify purity via HPLC and confirm structural integrity with 2D NMR (e.g., NOESY for stereochemistry) .
- Contextual Analysis : Compare reaction scales (mg vs. gram), solvent grades (ACS vs. technical), and cell lines used in bioassays .
- Meta-Studies : Aggregate data from multiple sources (e.g., Friedländer vs. Cr-catalyzed yields) to identify trends .
Advanced: What structural modifications enhance the compound’s bioactivity?
Answer:
Q. Table 3: Structure-Activity Relationships
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Thiomorpholine | ↑ Antimicrobial MIC | |
| C-6 Fluorination | ↓ Anticancer IC₅₀ |
Advanced: What computational tools predict the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. High-affinity poses correlate with experimental IC₅₀ values .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for rational drug design .
Advanced: Are there established protocols for in vivo studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
